molecular formula C9H12N2O2S B1420165 N-(4-aminophenyl)cyclopropanesulfonamide CAS No. 1203167-56-9

N-(4-aminophenyl)cyclopropanesulfonamide

Cat. No.: B1420165
CAS No.: 1203167-56-9
M. Wt: 212.27 g/mol
InChI Key: CZMQONHLYNJQKU-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of an aminophenyl group attached to a cyclopropanesulfonamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)cyclopropanesulfonamide typically involves the reaction of 4-nitrophenylcyclopropanesulfonamide with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)cyclopropanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(4-aminophenyl)cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropanesulfonamide moiety can interact with hydrophobic regions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)cyclopropanesulfonamide: Similar structure but with a nitro group instead of an amino group.

    N-(4-methylphenyl)cyclopropanesulfonamide: Similar structure but with a methyl group instead of an amino group.

    N-(4-chlorophenyl)cyclopropanesulfonamide: Similar structure but with a chloro group instead of an amino group.

Uniqueness

N-(4-aminophenyl)cyclopropanesulfonamide is unique due to the presence of the amino group, which allows it to participate in a wide range of chemical reactions and biological interactions.

Properties

IUPAC Name

N-(4-aminophenyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h1-4,9,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMQONHLYNJQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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